molecular formula C8H13N3 B13243618 4,6-Diethylpyrimidin-5-amine

4,6-Diethylpyrimidin-5-amine

Cat. No.: B13243618
M. Wt: 151.21 g/mol
InChI Key: KAGOHQOBLVBFKH-UHFFFAOYSA-N
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Description

4,6-Diethylpyrimidin-5-amine is a chemical compound with the molecular formula C8H13N3 It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diethylpyrimidin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by alkylation to introduce the ethyl groups at positions 4 and 6. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium ethoxide to facilitate the cyclization and alkylation processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving multiple steps of purification and quality control. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Diethylpyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

4,6-Diethylpyrimidin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,6-Diethylpyrimidin-5-amine exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dichloropyrimidine
  • 2-Amino-4,6-dihydroxypyrimidine
  • 5-Amino-4,6-dichloropyrimidine

Uniqueness

4,6-Diethylpyrimidin-5-amine is unique due to the presence of ethyl groups at positions 4 and 6, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

4,6-diethylpyrimidin-5-amine

InChI

InChI=1S/C8H13N3/c1-3-6-8(9)7(4-2)11-5-10-6/h5H,3-4,9H2,1-2H3

InChI Key

KAGOHQOBLVBFKH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)CC)N

Origin of Product

United States

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